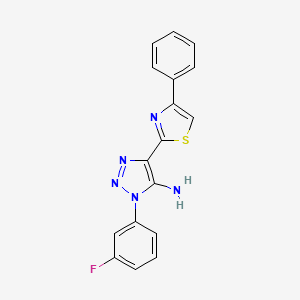

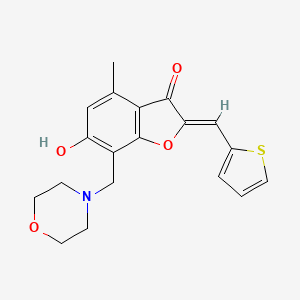

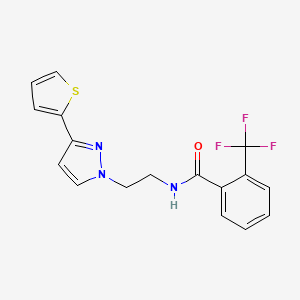

![molecular formula C6H12ClNO B2712459 (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride CAS No. 1818847-65-2](/img/structure/B2712459.png)

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride, also known as salvinorin A, is a potent hallucinogenic compound found in the leaves of Salvia divinorum, a plant native to Mexico. Salvinorin A is unique in its chemical structure and mechanism of action compared to other known hallucinogens.

Aplicaciones Científicas De Investigación

Preparation and Synthetic Applications

The preparation and synthetic utility of azabicyclo[3.1.0]hexane derivatives have been extensively explored. For instance, a batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride was developed, highlighting a key synthetic step involving an intramolecular displacement to forge the bicyclic ring system (Liao et al., 2016). Additionally, a simple three-component reaction was utilized for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, demonstrating the method's eco-friendliness and excellent product yields (Ghorbani et al., 2016).

Pharmaceutical Applications

The azabicyclo[3.1.0]hexane scaffold has been identified in compounds with potential therapeutic applications. For example, DOV 21,947, a compound inhibiting the reuptake of serotonin, norepinephrine, and dopamine, showed antidepressant-like effects in animal models, suggesting its utility in treating major depressive disorders (Skolnick et al., 2003). Similarly, DOV 216,303, another "triple" reuptake inhibitor, displayed promising antidepressant activity and a favorable safety profile in both preclinical and clinical settings (Skolnick et al., 2006).

Mechanistic Insights and Chemical Transformations

Research has also provided mechanistic insights into chemical reactions involving azabicyclo[3.1.0]hexane derivatives. For instance, a study on the synthesis of 3-azabicyclo[3.1.0]hexanes via insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom demonstrated the efficiency and versatility of this approach, yielding products with up to 94% efficiency (Kimura et al., 2015).

Discovery and Development of Novel Compounds

The discovery and development of novel compounds featuring the azabicyclo[3.1.0]hexane moiety continue to be an area of active research. For example, the identification of SUVN-911 as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist for the treatment of depression highlights the ongoing efforts to harness the therapeutic potential of these structures (Nirogi et al., 2020).

Propiedades

IUPAC Name |

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZZVXDLDVFDA-WLUDYRNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1[C@H](NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2712383.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712390.png)

![1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2712391.png)

![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)